ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Benzofuran derivatives
Benzofuran is a heterocyclic compound, and its derivatives have been found to have a wide range of biological and pharmacological applications . They are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
Cyclic ethers
The compound “ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate” contains a cyclic ether structure. Cyclic ethers are commonly used in organic synthesis and can participate in various reactions .
Reactions with nitrogen and oxygen
Compounds containing nitrogen and oxygen atoms can undergo various reactions. For example, reaction with oxygen can lead to the reversible formation of a hemiketal, while reaction with nitrogen can form an oxime in an essentially irreversible process as the adduct dehydrates .
Biological Activity
Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements from benzofuro[3,2-d]pyrimidine and cyclopenta[b]thiophene. Its molecular formula is C25H25N3O4S2, with a molecular weight of approximately 485.61 g/mol. The presence of thioether functional groups enhances its biological activity by allowing interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves several organic reactions, including:
- Aza-Wittig Reaction : This method uses iminophosphoranes and isocyanates to form carbodiimide intermediates.
- Acylation Reactions : The amino group can be acylated using chloroacetyl chloride to yield derivatives with enhanced properties.
- Cyclization Reactions : These reactions lead to the formation of the fused ring systems that characterize the compound.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound's IC50 values range from 23.2 to 49.9 μM, indicating potent activity against these cell lines .
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 23.2 | Induces apoptosis and cell cycle arrest |
HepG-2 | 49.9 | Induces apoptosis and necrosis |
Anti-inflammatory Activity
Similar compounds in the benzofuro[3,2-d]pyrimidine class have been shown to inhibit enzymes such as 5-lipoxygenase , which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses . This suggests that this compound may also possess anti-inflammatory properties.
The mechanism of action for this compound involves binding to specific molecular targets such as receptors and enzymes involved in critical biological pathways. Its unique structural features allow it to modulate the activity of these targets effectively, leading to various biological effects including:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes G2/M-phase and S-phase cell cycle arrest as evidenced by flow cytometry studies .
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
- Study on Antitumor Effects : A study indicated that derivatives with similar structures showed significant cytotoxicity against multiple cancer cell lines and demonstrated improved survival rates in animal models .
- Inflammation Models : In vivo studies have suggested that compounds from this class can reduce inflammation markers in models of arthritis and asthma .
Properties
IUPAC Name |
ethyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-2-28-22(27)17-13-7-5-9-15(13)31-20(17)25-16(26)10-30-21-19-18(23-11-24-21)12-6-3-4-8-14(12)29-19/h3-4,6,8,11H,2,5,7,9-10H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTBZIXYIGXJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.